2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide
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Overview
Description
2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of dichloro, cyanooxan, and methylsulfanyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting from a benzene derivative, nitration followed by reduction can introduce amino groups.
Amidation: The formation of the benzamide core can be done by reacting the chlorinated benzene derivative with an appropriate amine.
Functional Group Modification: Introduction of the cyanooxan and methylsulfanyl groups can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: As an intermediate in the synthesis of agrochemicals, dyes, or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(4-cyanophenyl)-5-(methylsulfanyl)benzamide
- 2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(ethylsulfanyl)benzamide
- 2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfonyl)benzamide
Uniqueness
2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the cyanooxan group, in particular, might confer unique reactivity or binding characteristics compared to other similar compounds.
Properties
IUPAC Name |
2,4-dichloro-N-(4-cyanooxan-4-yl)-5-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-21-12-6-9(10(15)7-11(12)16)13(19)18-14(8-17)2-4-20-5-3-14/h6-7H,2-5H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXTYMSACJQERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)C(=O)NC2(CCOCC2)C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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